molecular formula C9H8N2S B124797 1H-Indole-3-carbothioamide CAS No. 59108-90-6

1H-Indole-3-carbothioamide

Cat. No.: B124797
CAS No.: 59108-90-6
M. Wt: 176.24 g/mol
InChI Key: PPWNZMJWESSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-3-thio Carboxamide is a synthetic intermediate widely used in pharmaceutical synthesis. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

1H-Indole-3-carbothioamide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The synthesis of indole derivatives is known to be influenced by various factors, suggesting that the action of this compound may also be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-Indole-3-carbothioamide Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of This compound Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of This compound Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-thio Carboxamide typically involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. This method uses nitroarenes as the nitrogen source and molybdenum hexacarbonyl as the carbon monoxide surrogate, resulting in moderate to high yields of the desired product .

Industrial Production Methods: Industrial production of Indole-3-thio Carboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Indole-3-thio Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • Indole-2-thio Carboxamide

Comparison: Indole-3-thio Carboxamide is unique due to the presence of the thio group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a more potent inhibitor compared to its analogs . Additionally, the thio group provides distinct chemical reactivity, allowing for diverse synthetic applications.

Properties

IUPAC Name

1H-indole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNZMJWESSLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483725
Record name 1H-INDOLE-3-CARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-90-6
Record name 1H-INDOLE-3-CARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-carbothioamide
Reactant of Route 3
1H-Indole-3-carbothioamide
Reactant of Route 4
1H-Indole-3-carbothioamide
Reactant of Route 5
1H-Indole-3-carbothioamide
Reactant of Route 6
1H-Indole-3-carbothioamide
Customer
Q & A

Q1: What is the significance of N-Phenyl-1H-Indole-3-carbothioamides in the synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles?

A1: N-Phenyl-1H-Indole-3-carbothioamides serve as crucial intermediates in the four-step synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles []. The research highlights their role in this specific chemical transformation, emphasizing their importance in constructing the target benzothiazole framework.

Q2: How is the structure of the synthesized compounds containing the N-Phenyl-1H-Indole-3-carbothioamide moiety confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the final products, which incorporate the N-Phenyl-1H-Indole-3-carbothioamide derived components. These techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS) []. Each method provides complementary information about the structure and composition of the synthesized molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.